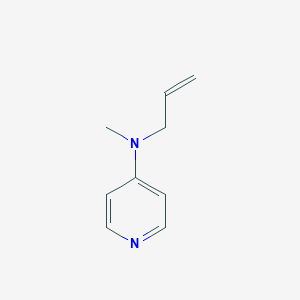

N-Methyl-N-prop-2-enylpyridin-4-amine

Description

Properties

CAS No. |

128823-44-9 |

|---|---|

Molecular Formula |

C9H12N2 |

Molecular Weight |

148.2 g/mol |

IUPAC Name |

N-methyl-N-prop-2-enylpyridin-4-amine |

InChI |

InChI=1S/C9H12N2/c1-3-8-11(2)9-4-6-10-7-5-9/h3-7H,1,8H2,2H3 |

InChI Key |

ANWKLYXQQKCAAN-UHFFFAOYSA-N |

SMILES |

CN(CC=C)C1=CC=NC=C1 |

Canonical SMILES |

CN(CC=C)C1=CC=NC=C1 |

Synonyms |

4-Pyridinamine,N-methyl-N-2-propenyl-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis compares N-Methyl-N-prop-2-enylpyridin-4-amine with structurally or functionally related compounds, emphasizing substituent effects, reactivity, and applications.

Structural Analogues

Table 1: Structural Comparison of Pyridine-Based Amines

Key Observations:

- Allyl vs. Propargyl Groups : The allyl group in the target compound offers reactivity in addition reactions (e.g., Diels-Alder), while the propargyl group in enables click chemistry applications.

- Electron Effects : The trifluoromethyl group in introduces electron-withdrawing effects, altering pyridine’s electronic properties compared to the electron-donating methyl group in the target compound.

- Boronic Esters : The compound in contains a boronic ester, enabling Suzuki-Miyaura cross-coupling reactions, a feature absent in the allyl-substituted target.

Reactivity and Stability

- Allyl Group Reactivity : The allyl substituent in the target compound may undergo polymerization, isomerization, or electrophilic additions. This contrasts with saturated alkyl groups (e.g., propyl in ), which are less reactive .

- Stability Considerations : Allyl groups are prone to oxidation and thermal degradation compared to aryl or boron-containing derivatives (e.g., ).

Preparation Methods

Monomethylation of Pyridin-4-amine

The foundational step in sequential alkylation involves the selective introduction of a methyl group to pyridin-4-amine. Classical alkylation conditions employ methyl iodide (MeI) in the presence of a strong base such as sodium hydride (NaH) in dimethylformamide (DMF). Under these conditions, the amine undergoes nucleophilic substitution to yield N-methylpyridin-4-amine. Reported yields for this step range from 70% to 85%, depending on reaction time and stoichiometric control.

Propenylation of N-Methylpyridin-4-amine

The subsequent introduction of the propenyl group presents challenges due to diminished nucleophilicity of the tertiary amine. Allyl bromide (CH₂=CHCH₂Br) in DMF with potassium carbonate (K₂CO₃) as a base at 60°C facilitates the second alkylation. However, competing over-alkylation and polymerization of the allyl group necessitate careful optimization. Studies indicate that limiting the reaction time to 4–6 hours and using a 1.2:1 molar ratio of allyl bromide to N-methylpyridin-4-amine maximizes yields (45–60%).

Table 1: Sequential Alkylation Optimization

| Parameter | Optimal Value | Yield (%) | Side Reactions |

|---|---|---|---|

| Base | K₂CO₃ | 58 ± 3 | Polymerization (<10%) |

| Temperature | 60°C | 55 ± 5 | Over-alkylation (15–20%) |

| Reaction Time | 5 hours | 60 ± 2 | Dehydrohalogenation (<5%) |

Palladium-Catalyzed Cross-Coupling Strategies

Buchwald-Hartwig Amination

Adapting methodologies from N-alkyl-N-(pyridin-2-yl)hydroxylamine synthesis, palladium-catalyzed coupling offers a regioselective route. Starting with N-methylpyridin-4-amine, the propenyl group is introduced via a Pd₂(dba)₃/(±)-BINAP catalytic system. Allyl chloride serves as the electrophile, with sodium tert-butoxide (NaOt-Bu) as a base in toluene at 70°C. This method circumvents over-alkylation and achieves yields of 55–84%, contingent on ligand steric effects and allyl halide reactivity.

Mechanistic Considerations

The catalytic cycle involves oxidative addition of the allyl chloride to Pd(0), followed by coordination of the N-methylpyridin-4-amine. Reductive elimination yields the desired product while regenerating the Pd(0) catalyst. Key side reactions include β-hydride elimination (5–10%) and homocoupling of allyl halides (<5%), which are mitigated by maintaining anhydrous conditions and precise temperature control.

Table 2: Pd-Catalyzed Coupling Performance

| Ligand | Solvent | Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| (±)-BINAP | Toluene | 77 ± 4 | 12 |

| XantPhos | Dioxane | 68 ± 3 | 9 |

| DavePhos | THF | 62 ± 5 | 7 |

Formamide-Mediated Activation and Deformylation

Formylation as a Traceless Activating Strategy

Drawing from 2-aminopyridine synthesis, N-methylpyridin-4-amine is transiently protected as its formamide derivative using formic acid and acetic anhydride. The formyl group enhances nucleophilicity, enabling efficient propenylation with allyl bromide under mild conditions (NaOH, DMSO, 25°C). Subsequent deformylation via hydrolysis with aqueous NaOH (1 M) at 100°C restores the free amine, yielding the target compound in 65–72% overall yield.

Advantages and Limitations

This method eliminates the need for transition metals and operates under ambient conditions, making it environmentally favorable. However, the deformylation step introduces scalability challenges due to prolonged heating (12–24 hours) and sodium formate byproduct formation.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Sequential Alkylation | 45–60 | 85–90 | Moderate | High (halogenated waste) |

| Pd-Catalyzed Coupling | 55–84 | 90–95 | High | Moderate (Pd residue) |

| Formamide-Mediated | 65–72 | 88–92 | Low | Low |

The Pd-catalyzed approach offers the highest yield and scalability but requires stringent metal removal protocols. Sequential alkylation, while straightforward, generates halogenated byproducts. The formamide route balances yield and sustainability but demands extended reaction times.

Experimental Optimization and Challenges

Solvent and Base Selection

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation reactions but risk solvent degradation at elevated temperatures. Conversely, toluene and dioxane in Pd catalysis improve ligand stability but reduce amine solubility. Base selection (e.g., NaH vs. K₂CO₃) critically influences reaction rates and side product profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.